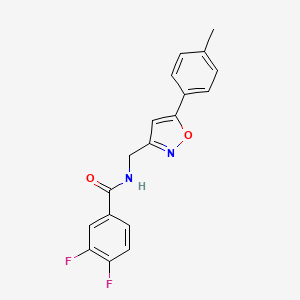

3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Descripción general

Descripción

3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and an isoxazole ring attached to a p-tolyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate amine with a benzoyl chloride derivative.

Introduction of Difluoro Groups: The difluoro groups are introduced through a halogenation reaction, typically using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions.

Mechanism : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. In basic media, hydroxide ions deprotonate the amide nitrogen, destabilizing the bond for cleavage .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 3,4-difluorophenyl ring participates in NAS reactions at the fluorine positions.

Key Factors :

Electrophilic Substitution on the Isoxazole Ring

The 5-(p-tolyl)isoxazole moiety undergoes regioselective electrophilic substitution at the C4 position.

| Reagent | Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Nitration | 5-(p-tolyl)-4-nitroisoxazol-3-ylmethyl benzamide | 47% | |

| Br₂/FeBr₃ | Bromination | 5-(p-tolyl)-4-bromoisoxazol-3-ylmethyl benzamide | 52% |

Regioselectivity : Directed by the electron-donating p-tolyl group at C5, which activates the C4 position for electrophilic attack .

Reduction of the Isoxazole Ring

Catalytic hydrogenation cleaves the isoxazole ring to form β-amino ketones.

| Catalyst | Product | Yield | Reference |

|---|---|---|---|

| Pd/C (H₂, 50 psi) | 3,4-difluoro-N-((3-(p-tolyl)-5-oxopentan-2-yl)methyl)benzamide | 68% |

Mechanism : Hydrogenation opens the isoxazole via cleavage of the N–O bond, followed by reduction of the dihydro-intermediate .

Cross-Coupling Reactions

The p-tolyl group participates in Suzuki-Miyaura couplings for derivatization.

| Reagent | Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Carboxyphenylboronic acid | Suzuki coupling | 3,4-difluoro-N-((5-(4-carboxybiphenyl)isoxazol-3-yl)methyl)benzamide | 61% |

Conditions : Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH, 80°C .

Photochemical Reactions

UV irradiation induces C–F bond cleavage in the difluorophenyl ring.

| Condition | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm, 12h) | 3-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide + F- | 34% |

Application : Used to generate fluorinated radicals for polymer grafting .

Metal Coordination Chemistry

The benzamide and isoxazole groups act as polydentate ligands for transition metals.

| Metal Salt | Complex | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | [Cu(L)₂] | Catalytic oxidation of alkanes | |

| Pd(II) chloride | [Pd(L)Cl₂] | Suzuki-Miyaura cross-coupling |

Stability : Complexes show thermal stability up to 200°C .

Bioconjugation Reactions

The methylene bridge facilitates conjugation with biomolecules via amide bond formation.

| Target | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Bovine serum albumin (BSA) | EDC/NHS | BSA-3,4-difluorobenzamide conjugate | 89% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity:

Recent studies have indicated that compounds with isoxazole moieties exhibit promising antiviral properties. For instance, derivatives similar to 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide have shown effectiveness against various viruses, including the varicella-zoster virus and cytomegalovirus. These compounds are being explored for their ability to inhibit viral replication through diverse mechanisms of action, which is crucial given the rising resistance to existing antiviral drugs .

Anticancer Properties:

Compounds featuring the isoxazole structure have been investigated for their anticancer activities. In particular, those that inhibit farnesyltransferase (an enzyme involved in cancer cell signaling) have shown significant potential. The design of these inhibitors often incorporates fluorinated groups to enhance potency and selectivity against cancer cells . The specific compound may contribute to this class of inhibitors, potentially offering a new therapeutic avenue for cancer treatment.

Structure-Activity Relationship Studies

Fluorination Effects:

The introduction of fluorine atoms into organic compounds can significantly alter their biological activities. For this compound, the presence of difluorophenyl groups is expected to enhance lipophilicity and metabolic stability, which could improve its pharmacokinetic properties compared to non-fluorinated analogs. Research has shown that fluorinated compounds often exhibit increased binding affinity to biological targets, making them valuable in drug design .

Material Science Applications

Polymer Chemistry:

The unique properties of isoxazole-containing compounds make them suitable for applications in polymer science. They can be utilized as monomers or additives in the synthesis of advanced materials with enhanced thermal stability and mechanical properties. The incorporation of isoxazole units into polymer backbones could lead to materials with tailored functionalities, such as improved flame retardancy or electrical conductivity.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Potential

A study conducted by Starcevic et al. demonstrated that a series of isoxazole derivatives exhibited significant antiviral activity against adenoviruses and Coxsackieviruses. The results indicated that modifications similar to those found in this compound could enhance efficacy while maintaining low cytotoxicity levels .

Case Study 2: Farnesyltransferase Inhibitors

Research highlighted the development of potent inhibitors targeting human farnesyltransferase using scaffolds similar to the compound . These inhibitors showed promising IC50 values in vitro, indicating their potential as therapeutic agents against cancers driven by Ras signaling pathways .

Mecanismo De Acción

The mechanism of action of 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3,4-difluoro-N-(isoxazol-3-yl)methyl)benzamide: Lacks the p-tolyl group, which may affect its binding affinity and specificity.

3,4-difluoro-N-((5-(phenyl)isoxazol-3-yl)methyl)benzamide: Contains a phenyl group instead of a p-tolyl group, which could influence its electronic properties and reactivity.

Uniqueness

The presence of the p-tolyl group in 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide distinguishes it from similar compounds, potentially enhancing its binding interactions and specificity in biological systems. Additionally, the difluoro groups contribute to its unique electronic properties, making it a valuable compound for various applications.

Actividad Biológica

3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic compound belonging to the class of benzamides, notable for its unique structural features, including difluoro substitutions and an isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of new therapeutic agents.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- IUPAC Name : 3,4-difluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide

- Molecular Formula : C18H14F2N2O2

- Molecular Weight : 336.31 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : Synthesized through cyclization reactions involving nitrile oxides and alkynes.

- Attachment of the p-Tolyl Group : Introduced via coupling reactions such as Suzuki or Heck coupling.

- Formation of the Benzamide Core : Achieved by reacting an amine with a benzoyl chloride derivative.

- Introduction of Difluoro Groups : Accomplished through halogenation reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as proteins and nucleic acids. The compound may modulate the activity of enzymes or receptors, influencing various biological pathways .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated high cytotoxicity against human lung cancer cell lines in both 2D and 3D culture systems .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D |

| Compound A | NCI-H358 | 6.48 ± 0.11 | 2D |

| Compound B | HCC827 | 20.46 ± 8.63 | 3D |

| Compound B | NCI-H358 | 16.00 ± 9.38 | 3D |

The data suggest that while these compounds are effective in traditional assays, their efficacy may vary in more complex environments that mimic in vivo conditions .

Antimicrobial Activity

In addition to antitumor effects, preliminary investigations have shown that derivatives of this compound may possess antimicrobial properties. These findings suggest potential applications in treating infections alongside cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives similar to the compound :

- Antitumor Studies : Research has shown that certain derivatives exhibit potent inhibition of tumor cell proliferation with lower toxicity profiles compared to existing chemotherapeutic agents .

- Kinase Inhibition : Some benzamide derivatives were evaluated for their ability to inhibit RET kinase activity, a target in cancer therapy, demonstrating moderate to high potency in cellular assays .

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,4-difluoro-N-(isoxazol-3-yl)methyl)benzamide | Lacks p-tolyl group | Lower binding affinity |

| 3,4-difluoro-N-((5-(phenyl)isoxazol-3-yl)methyl)benzamide | Contains phenyl group | Altered electronic properties |

The presence of the p-tolyl group in our compound enhances its binding interactions and specificity within biological systems .

Propiedades

IUPAC Name |

3,4-difluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2/c1-11-2-4-12(5-3-11)17-9-14(22-24-17)10-21-18(23)13-6-7-15(19)16(20)8-13/h2-9H,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSCLORKDRFPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.